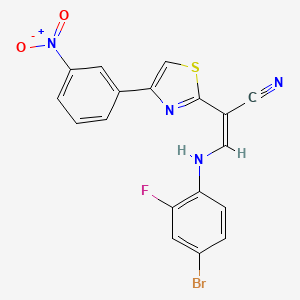
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrFN4O2S and its molecular weight is 445.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of various aromatic amines and thiazole derivatives. A notable method includes the use of microwave-assisted techniques for efficient synthesis, which enhances yield and reduces reaction time .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cell lines .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | HT-29 |
| 10 | 1.98 ± 1.22 | Jurkat |
| 33 | <1.0 | J774A.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that thiazole-based compounds exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various bacterial strains .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Moiety : Essential for cytotoxic activity; modifications to this ring can enhance or reduce efficacy.
- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl rings affects the overall activity.
- Nitrile Group : Contributes to the compound's lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for its antitumor effects in patients with advanced solid tumors, showing promising results in tumor reduction.
- Case Study 2 : Another study focused on its antimicrobial properties, demonstrating effectiveness in treating infections caused by resistant bacterial strains.
属性
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-4-5-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXDXDQHAERBW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














